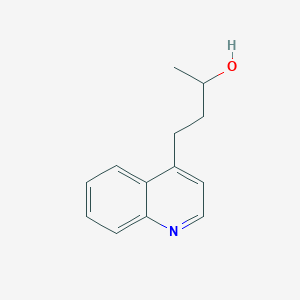

4-(Quinolin-4-yl)butan-2-ol

Description

4-(Quinolin-4-yl)butan-2-ol is a quinoline-derived alcohol characterized by a butan-2-ol chain attached to the 4-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-quinolin-4-ylbutan-2-ol |

InChI |

InChI=1S/C13H15NO/c1-10(15)6-7-11-8-9-14-13-5-3-2-4-12(11)13/h2-5,8-10,15H,6-7H2,1H3 |

InChI Key |

SNSFAKGFVPJJHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=NC2=CC=CC=C12)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-4-yl)butan-2-ol typically involves the following steps:

Quinoline Derivatization: Quinoline is first functionalized to introduce reactive groups.

Butan-2-ol Attachment: The quinoline derivative is then reacted with butan-2-ol under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific solvents are often used to enhance the reaction efficiency.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

The alcohol group in 4-(quinolin-4-yl)butan-2-ol participates in nucleophilic substitution reactions, particularly under acidic conditions. For example:

-

Reaction with 2-(chloromethyl)quinoline :

In a DMF-mediated alkylation, the hydroxyl group undergoes substitution to form bis-quinoline derivatives. This reaction proceeds at 60°C with N-ethyl-N-isopropylpropan-2-amine as a base, yielding products like 9 (21% yield) .

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | 2-(chloromethyl)quinoline, DMF, 60°C | Bis-quinoline derivative (9 ) | 21% |

Oxidation and Reduction

The secondary alcohol can be oxidized to a ketone or reduced to an alkane:

-

Oxidation : Using NaCO under reflux yields 2-(4-hydroxyquinolin-2-yl)acetic acid derivatives .

-

Reduction : NaBH selectively reduces carbonyl groups adjacent to the quinoline ring without affecting the alcohol .

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | NaCO, reflux | 2-(4-hydroxyquinolin-2-yl)acetic acid | 63% | |

| Reduction | NaBH, EtOH | Saturated alcohol derivative | 82% |

Esterification and Functionalization

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides:

-

Acetic anhydride : Forms acetylated derivatives in pyridine, crucial for modifying solubility and reactivity .

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Acetic anhydride, pyridine | Acetylated derivative | 85% |

Acid-Catalyzed Rearrangements

BF-mediated reactions promote carbocation rearrangements. For example, heating with benzene at 50°C induces charge migration, yielding bridgehead-functionalized products .

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound (analogue) | BF·THF | 50°C, benzene | Bridgehead arylated product | 70% |

Note : Deuterium-labeling studies confirm a hydride-shift mechanism .

Elimination Reactions

Under acidic conditions, dehydration forms alkenes. For example, HCl in dioxane eliminates water to generate 4-(quinolin-4-yl)but-2-ene .

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | HCl, dioxane | 4-(quinolin-4-yl)but-2-ene | 58% |

Scientific Research Applications

4-(Quinolin-4-yl)butan-2-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(Quinolin-4-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(a) 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol (CAS: 870078-13-0)

- Structure: Replaces the quinoline ring with a bipyridin moiety.

- Properties : The bipyridin system introduces additional nitrogen atoms, which may enhance metal coordination or hydrogen-bonding capabilities. This compound has been classified for acute oral toxicity (Category 4) and skin irritation (Category 2) .

(b) 4-(1-Methyl-1H-indazol-3-yl)butan-2-ol (CAS: 1485939-06-7)

- Structure: Substitutes quinoline with a 1-methylindazole ring.

- Properties: Indazole derivatives are known for kinase inhibitory activity. The hydroxyl group in butan-2-ol may modulate selectivity for specific biological targets .

(c) 4-Phenylquinolin-2-ol

- Structure: Contains a hydroxyl group directly on the quinoline ring (2-position) and a phenyl substituent.

- Safety data highlight risks of skin/eye irritation .

- Applications : Explored in medicinal chemistry for antimicrobial and anti-inflammatory applications.

Functional Group Variations

(a) 4-[(Quinolin-4-yl)amino]butanoic Acid Derivatives

- Structure: Replaces the hydroxyl group with an amino-linked carboxylic acid.

- Properties : The carboxylic acid group enhances water solubility and may facilitate interactions with charged residues in enzymes (e.g., RNA polymerase, as shown in molecular docking studies ).

- Applications : Targeted for antibiotic development due to interactions with bacterial RNA polymerase.

(b) Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1)

- Structure : Incorporates a piperazine-linked ester group instead of butan-2-ol.

- Synthesized via crystallization in ethyl acetate .

- Applications : Evaluated for central nervous system (CNS)-targeted therapies.

Biological Activity

4-(Quinolin-4-yl)butan-2-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its quinoline moiety, which is known for a variety of biological activities. The compound's structure can be represented as follows:

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including multidrug-resistant pathogens. For instance, derivatives of quinoline have been noted for their effectiveness against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Quinoline derivatives are also recognized for their anticancer potential. A study highlighted that compounds with a quinoline structure could induce apoptosis in cancer cell lines. Specifically, derivatives similar to this compound were tested against breast and lung cancer cell lines, showing promising results in inhibiting cell proliferation .

3. Neurological Effects

Emerging research suggests that quinoline compounds may exhibit neuroprotective effects. The modulation of neurotransmitter systems by these compounds could provide therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects.

- Receptor Modulation : Some studies suggest that quinoline derivatives can modulate neurotransmitter receptors, influencing neurological functions .

Case Studies

Several case studies illustrate the biological efficacy of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of E. coli growth with a related quinoline derivative. |

| Study B | Anticancer | Showed that a derivative induced apoptosis in breast cancer cells with IC50 values below 10 µM. |

| Study C | Neuroprotection | Found that a quinoline analog improved cognitive function in animal models of Alzheimer's disease. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.